molecular formula C9H11ClFNO B13180116 3-Amino-1-(5-chloro-2-fluorophenyl)propan-1-ol

3-Amino-1-(5-chloro-2-fluorophenyl)propan-1-ol

Cat. No.: B13180116
M. Wt: 203.64 g/mol
InChI Key: PUAGLGLIXOUFKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-chloro-2-fluorophenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-fluorobenzaldehyde and nitromethane.

    Nitroaldol Reaction: The initial step involves a nitroaldol reaction to form a nitro alcohol intermediate.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-chloro-2-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-1-(5-chloro-2-fluorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-chloro-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(5-chloro-2-fluorophenyl)propan-1-ol is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

3-amino-1-(5-chloro-2-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11ClFNO/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2

InChI Key

PUAGLGLIXOUFKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CCN)O)F

Origin of Product

United States

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